1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
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Overview
Description
1-[(1S,6S)-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound characterized by its unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cyclopropanation of aza-1,6-enynes. This process can be achieved through a transition-metal-free, radical oxidation method, which allows for the formation of the azabicyclo structure under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can modify the functional groups attached to the azabicyclo structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various functionalized azabicyclo derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into certain binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
2-azabicyclo[2.2.1]heptanes: These compounds have a different ring structure but share the azabicyclo core.
Uniqueness: 1-[(1S,6S)-3-azabicyclo[410]heptan-1-yl]methanamine is unique due to its specific ring structure and the presence of the methanamine group
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C7H14N2/c8-4-7-3-6(7)1-2-9-5-7/h6,9H,1-5,8H2/t6-,7+/m1/s1 |
InChI Key |
TWPJVRCIWTZNIO-RQJHMYQMSA-N |
Isomeric SMILES |
C1CNC[C@@]2([C@H]1C2)CN |
Canonical SMILES |
C1CNCC2(C1C2)CN |
Origin of Product |
United States |
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